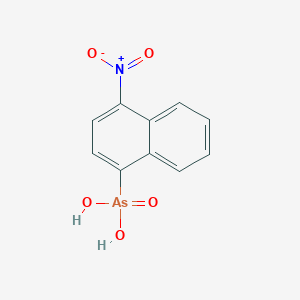
(4-Nitronaphthalen-1-yl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitronaphthalen-1-yl)arsonic acid is an organic compound with the molecular formula C10H8AsNO5 It is a derivative of naphthalene, where an arsonic acid group is attached to the 1-position and a nitro group is attached to the 4-position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitronaphthalen-1-yl)arsonic acid typically involves the nitration of naphthalene followed by the introduction of the arsonic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the naphthalene ring. The resulting 4-nitronaphthalene is then subjected to a reaction with arsenic trioxide and hydrochloric acid to introduce the arsonic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Nitronaphthalen-1-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The arsonic acid group can be reduced to an arsenic trioxide derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-aminonaphthalen-1-yl)arsonic acid.
Reduction: The major product is the corresponding arsenic trioxide derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.
科学研究应用
(4-Nitronaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Nitronaphthalen-1-yl)arsonic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The arsonic acid group can also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
- (4-Nitronaphthalen-1-yl)phosphonic acid
- (4-Nitronaphthalen-1-yl)sulfonic acid
- (4-Nitronaphthalen-1-yl)carboxylic acid
Uniqueness
(4-Nitronaphthalen-1-yl)arsonic acid is unique due to the presence of both a nitro group and an arsonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5430-37-5 |
|---|---|
分子式 |
C10H8AsNO5 |
分子量 |
297.10 g/mol |
IUPAC 名称 |
(4-nitronaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-6-10(12(16)17)8-4-2-1-3-7(8)9/h1-6H,(H2,13,14,15) |
InChI 键 |
XEUXBZYSGAMIPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2[As](=O)(O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


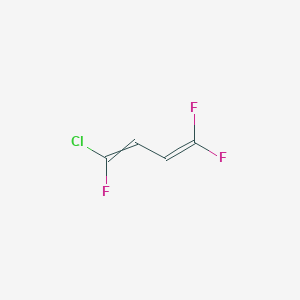
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
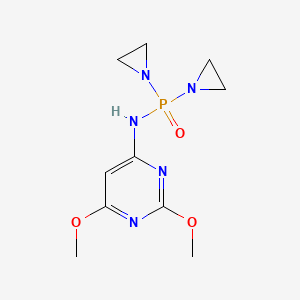
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)


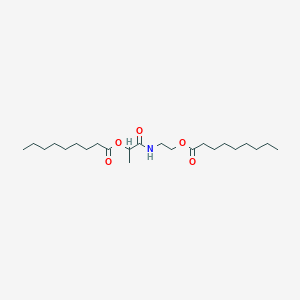

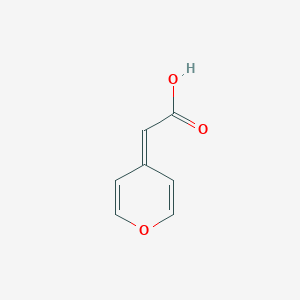
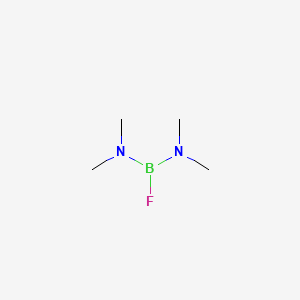
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
